![molecular formula C25H34N2O4 B13996157 4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol} CAS No. 3541-25-1](/img/structure/B13996157.png)
4,4'-(Propane-2,2-diyl)bis{2-[(morpholin-4-yl)methyl]phenol}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes phenol groups and morpholine rings, making it a versatile compound in both industrial and research settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] typically involves the reaction of phenol with formaldehyde and morpholine under controlled conditions. The reaction is catalyzed by acidic or basic catalysts, depending on the desired yield and purity. The process involves multiple steps, including condensation and cyclization reactions, to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and high yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenol groups can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Various reduced derivatives of the original compound.
Substitution: Nitro- and halogen-substituted phenol derivatives.
科学研究应用
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol groups can form hydrogen bonds and other interactions with active sites of enzymes, inhibiting their activity. The morpholine rings can interact with various biological pathways, modulating their function and leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
Bisphenol A: Another compound with phenol groups, used in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: A similar compound with sulfone groups, used as an alternative to Bisphenol A in various applications.
Uniqueness
Phenol,4,4-(1-methylethylidene)bis[2-(4-morpholinylmethyl)-] is unique due to the presence of morpholine rings, which impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
3541-25-1 |
|---|---|
分子式 |
C25H34N2O4 |
分子量 |
426.5 g/mol |
IUPAC 名称 |
4-[2-[4-hydroxy-3-(morpholin-4-ylmethyl)phenyl]propan-2-yl]-2-(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C25H34N2O4/c1-25(2,21-3-5-23(28)19(15-21)17-26-7-11-30-12-8-26)22-4-6-24(29)20(16-22)18-27-9-13-31-14-10-27/h3-6,15-16,28-29H,7-14,17-18H2,1-2H3 |
InChI 键 |
OIAQCYLABAYJTE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=C(C=C1)O)CN2CCOCC2)C3=CC(=C(C=C3)O)CN4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


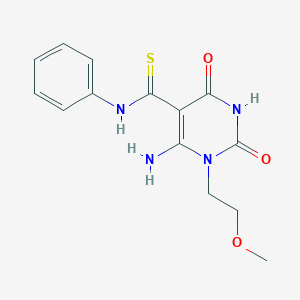
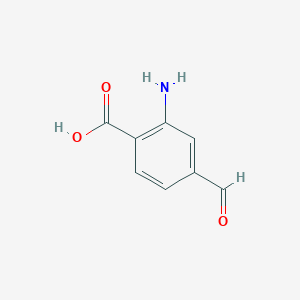
![1H-Indole-2,3-dione, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B13996086.png)
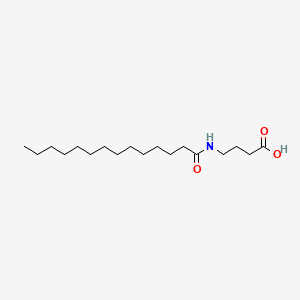
![1-[Diethyl(phenyl)silyl]aziridine](/img/structure/B13996096.png)
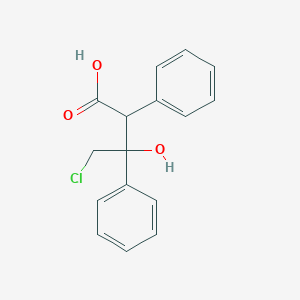
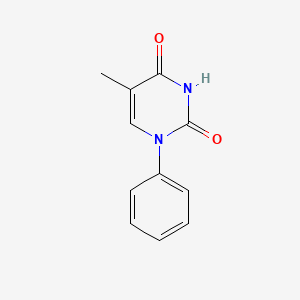
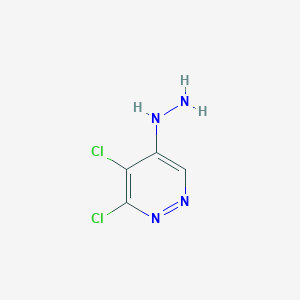
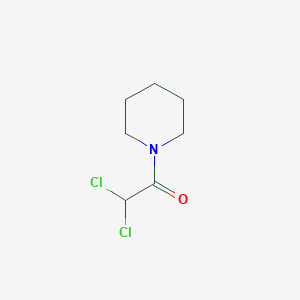
![2-[Naphthalen-1-yl(phenyl)methyl]propanedinitrile](/img/structure/B13996131.png)

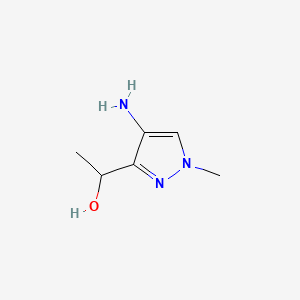
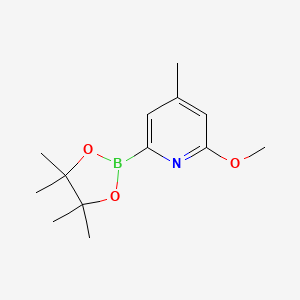
![N-[(Benzyloxy)carbonyl]threonylglycinamide](/img/structure/B13996158.png)
